molecular formula C7H7FN2O B1372434 3-Amino-5-fluorobenzamide CAS No. 1036757-40-0

3-Amino-5-fluorobenzamide

Cat. No. B1372434
CAS RN: 1036757-40-0
M. Wt: 154.14 g/mol
InChI Key: XEBNJYARAWCSGJ-UHFFFAOYSA-N
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Description

3-Amino-5-fluorobenzamide is a chemical compound with the molecular formula C7H7FN2O . It has a molecular weight of 154.14 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 3-Amino-5-fluorobenzamide is 1S/C7H7FN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Amino-5-fluorobenzamide is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

PET Imaging of σ Receptors

  • Application in PET Imaging : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a derivative of 3-Amino-5-fluorobenzamide, has been synthesized and shown to bind selectively to σ receptors. This compound has potential as a ligand for PET imaging of σ receptors in humans, offering insights into neuroreceptor dynamics (Shiue et al., 1997).

Biodistribution and Pharmacokinetics

  • MRI Assessment of Derivatives : A fluorinated derivative of 3-Amino-5-fluorobenzamide was studied using MRI for its biodistribution and pharmacokinetics in tumor-bearing rats. The study found heterogeneous signal in adenocarcinoma, indicating challenges in tumor-specific delivery (Brix et al., 2005).

DNA Repair and Cellular Effects

  • Role in DNA Repair : 3-Aminobenzamide, a compound related to 3-Amino-5-fluorobenzamide, has been used to investigate its role in DNA repair. Studies have shown paradoxical effects at different concentrations and suggest its cellular effects are complex, including stimulation of repair replication without increased excision of damaged sites (Cleaver et al., 1985).

Serotonin Receptor Imaging

  • Serotonin Receptor Ligands : Research on compounds structurally related to 3-Amino-5-fluorobenzamide, specifically targeting serotonin-5HT2-receptors, has been conducted. These compounds show promise as tracers for γ-emission tomography and PET imaging, aiding in the study of neurological disorders (Mertens et al., 1994).

Cellular Metabolic Effects

  • Metabolic Impact in Cells : Studies on derivatives of 3-Amino-5-fluorobenzamide have revealed significant effects on cellular metabolism. These include impacts on glucose metabolism, DNA synthesis, and cell viability, highlighting the broad scope of cellular processes influenced by these compounds (Milam & Cleaver, 1984).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBNJYARAWCSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676371
Record name 3-Amino-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-fluorobenzamide

CAS RN

1036757-40-0
Record name 3-Amino-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using a procedure analogous to that described for preparation of 89C, 3-fluoro-5-nitrobenzoic acid was converted to an acid chloride, reacted with aqueous ammonia, and hydrogenated to give 91A. 1H NMR (400 MHz, CD3OD) δ ppm 6.55 (dt, J=10.99, 2.20 Hz, 1H) 6.79 (m, 1H) 6.95 (t, J=1.54 Hz, 1H); LC/MS 155 (M+H).
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